Carbidopa Ethyl Ester

説明

Carbidopa Ethyl Ester is an impurity standard of Carbidopa . It is chemically a decarboxylase inhibitor . Carbidopa does not directly treat the symptoms of Parkinson’s disease but enhances the effectiveness of levodopa, a precursor to dopamine . It is used in the management and treatment of Parkinson’s disease (PD) and is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in PD .

Molecular Structure Analysis

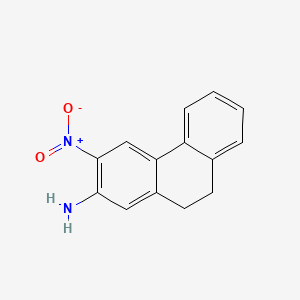

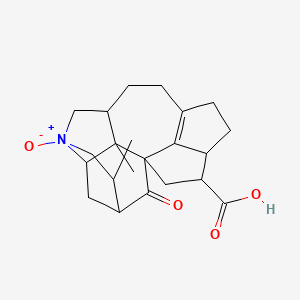

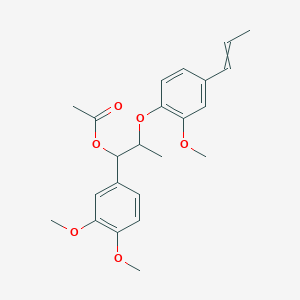

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its IUPAC name is ethyl 3- (3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate . The molecular weight is 254.28 g/mol .Chemical Reactions Analysis

Esters, including Carbidopa Ethyl Ester, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .科学的研究の応用

Neurology

Application Summary

Carbidopa Ethyl Ester is primarily used in neurology for the management of Parkinson’s disease (PD). It inhibits the peripheral conversion of levodopa to dopamine, thus increasing the availability of levodopa for central nervous system absorption and reducing its side effects .

Methods of Application

The compound is administered orally in combination with levodopa. It acts as a dopa-decarboxylase inhibitor, ensuring that levodopa reaches the brain where it is needed .

Results and Outcomes

Clinical trials have shown that patients with PD experience fewer motor fluctuations and dyskinesias when treated with Carbidopa Ethyl Ester in combination with levodopa, compared to levodopa alone .

Oncology

Application Summary

In oncology, Carbidopa Ethyl Ester’s role is investigational. Its potential lies in its ability to modulate immune responses, which could be beneficial in certain cancer therapies .

Methods of Application

The application in oncology is still in the research phase, with in vitro and in vivo studies focusing on its immunomodulatory effects.

Results and Outcomes

Research suggests that Carbidopa Ethyl Ester may inhibit T cell activation, which could play a role in the development of new cancer immunotherapies .

Endocrinology

Application Summary

Carbidopa Ethyl Ester may have implications in endocrinology, particularly in the modulation of hormone secretion such as prolactin, growth hormone, and cortisol .

Methods of Application

It is administered orally, and its effects on hormone levels are monitored through blood tests.

Results and Outcomes

Studies have shown that Carbidopa can increase serum prolactin levels without significantly altering growth hormone and cortisol levels .

Gastroenterology

Application Summary

In gastroenterology, Carbidopa Ethyl Ester is used to facilitate the continuous delivery of levodopa-carbidopa via enteral access in advanced Parkinson’s disease, improving gastrointestinal management .

Methods of Application

A percutaneous endoscopic gastrostomy with a jejunal tube is used for the continuous delivery of the medication.

Results and Outcomes

This method has been shown to reduce motor fluctuations in patients with advanced Parkinson’s disease .

Immunology

Application Summary

Carbidopa Ethyl Ester has been studied for its immunological applications, particularly its ability to inhibit T cell activation and autoimmunity, which could have therapeutic implications in autoimmune diseases .

Methods of Application

The compound is used in experimental models to study its effects on T cell responses.

Results and Outcomes

Carbidopa Ethyl Ester has been shown to mitigate experimental autoimmune encephalitis and collagen-induced arthritis in animal models, suggesting a potential use in suppressing T cell-mediated pathologies .

This analysis provides a detailed overview of the diverse applications of Carbidopa Ethyl Ester across different scientific fields, highlighting its primary role in neurology and potential in other areas of medicine.

Quality Control and Assurance in Pharmaceutical Production

Application Summary

Carbidopa Ethyl Ester is utilized in the pharmaceutical industry for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Carbidopa and its related formulations .

Methods of Application

It serves as a reference standard for ensuring the purity and consistency of Carbidopa in medications. This involves analytical techniques like chromatography and spectrometry to detect and quantify impurities .

Results and Outcomes

The use of Carbidopa Ethyl Ester in QC and QA helps maintain the integrity of drug formulations, ensuring that they meet regulatory standards and are safe for consumer use .

Regulatory Compliance and Toxicity Studies

Application Summary

Carbidopa Ethyl Ester is also employed in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and in conducting toxicity studies of drug formulations .

Methods of Application

In ANDA filings, it is used as a comparative agent to demonstrate the bioequivalence of a generic drug to its brand-name counterpart. Toxicity studies involve assessing the safety profile of drugs through preclinical and clinical evaluations .

Results and Outcomes

These applications are crucial for the approval of new drugs and generics, ensuring they are both effective and non-toxic for therapeutic use .

These additional applications highlight the importance of Carbidopa Ethyl Ester in the pharmaceutical industry, not only in therapeutic uses but also in ensuring the quality and safety of medications.

Analytical Chemistry

Application Summary

Carbidopa Ethyl Ester is used in analytical chemistry for the development of new bioanalytical methods. It’s particularly useful in the simultaneous determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in human plasma samples .

Methods of Application

An ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method is developed and validated to quantify these compounds. The process involves protein precipitation and analysis with a triple quadrupole mass spectrometer .

Results and Outcomes

The method exhibits good selectivity and specificity for all compounds, enhancing the therapeutic monitoring of Levodopa treatment and contributing to personalized therapy .

Synthesis Chemistry

Application Summary

In synthesis chemistry, Carbidopa Ethyl Ester is involved in the stereoselective synthesis of l-Carbidopa. This process is significant for creating high-purity pharmaceutical compounds .

Methods of Application

The synthesis involves a highly enantioselective α-amination reaction of an acyclic β-ketoester with di-tert-butyl azodicarboxylate, induced by europium and (R,R)-diphenyl-pybox .

Results and Outcomes

The synthesis yields l-Carbidopa in a seven-step process with a 50% overall yield from commercial compounds, demonstrating efficiency and potential scalability for pharmaceutical production .

特性

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbidopa Ethyl Ester | |

CAS RN |

91908-71-3 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)